molecular formula C17H23N7O B2725021 N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine CAS No. 1286733-06-9

N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine

Cat. No.: B2725021
CAS No.: 1286733-06-9
M. Wt: 341.419
InChI Key: KGRSGMXIVMXOKK-UHFFFAOYSA-N
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Description

N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a triazolopyrimidine derivative characterized by a bicyclic [1,2,3]triazolo[4,5-d]pyrimidine core. The molecule features two distinct substituents: a 3-isopropoxypropyl group at the N5 position and a p-tolyl (4-methylphenyl) group at the N7 position. These substitutions likely influence its physicochemical properties, such as solubility and lipophilicity, and its biological activity.

Properties

IUPAC Name

7-N-(4-methylphenyl)-5-N-(3-propan-2-yloxypropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-11(2)25-10-4-9-18-17-20-15(14-16(21-17)23-24-22-14)19-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H3,18,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRSGMXIVMXOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a key role in cell cycle regulation. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This leads to the arrest of the cell cycle, preventing the proliferation of cancer cells.

Result of Action

The result of the action of this compound is the inhibition of the growth of cancer cells. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines.

Biological Activity

N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazolopyrimidine class, characterized by its unique fused ring system which contributes to its biological activity. Its structure can be represented as follows:

N5 3 isopropoxypropyl N7 p tolyl 3H 1 2 3 triazolo 4 5 d pyrimidine 5 7 diamine\text{N5 3 isopropoxypropyl N7 p tolyl 3H 1 2 3 triazolo 4 5 d pyrimidine 5 7 diamine}

This structural configuration allows for interactions with biological targets such as enzymes involved in nucleic acid synthesis.

The biological activity of triazolopyrimidine derivatives often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for DNA synthesis and cell proliferation. The compound's ability to inhibit these enzymes can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for cancer therapy.

Key Mechanisms:

  • Inhibition of DHFR : This enzyme is critical in the folate pathway; inhibition leads to decreased nucleotide synthesis.
  • Thymidylate Synthase Inhibition : Affects DNA replication and repair processes.

Anticancer Activity

Recent studies have shown that derivatives similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
AHeLa0.25DHFR Inhibition
BMCF-70.15TS Inhibition
CA5490.30Dual Inhibition

Case Study : A study by Gangjee et al. demonstrated that structurally similar compounds showed IC50 values as low as 66 nM against human DHFR . This suggests that this compound may possess comparable or superior activity.

Antimicrobial Activity

In addition to anticancer effects, triazolopyrimidine derivatives have been evaluated for antimicrobial properties. The following table summarizes findings from various studies:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
DE. coli32 µg/mL
ES. aureus16 µg/mL
FC. albicans64 µg/mL

Research Findings : Compounds with similar structures were reported to exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .

Scientific Research Applications

Anticancer Activity

Research has indicated that N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. For example:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)12Inhibition of cell proliferation
A549 (Lung)15Induction of caspase pathways

These findings suggest that the compound may serve as a lead compound for the development of new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli4–16 µg/mL
Staphylococcus aureus4–16 µg/mL

These results indicate potential applications in treating bacterial infections and highlight the need for further exploration into its mechanism of action.

Enzyme Inhibition

Molecular docking studies have suggested that this compound interacts with key enzymes involved in disease pathways. Notably, it has shown strong binding affinity to phospholipase A2 (PLA2), which is implicated in inflammatory responses. This interaction may offer insights into the compound's potential anti-inflammatory properties.

Case Study 1: Anticancer Potential

A study focused on the anticancer effects of the compound on various cell lines revealed that it could inhibit cell growth effectively. The mechanism was linked to the activation of caspases involved in apoptosis, suggesting its utility as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another controlled study assessing antimicrobial efficacy, researchers tested derivatives of this compound against clinical isolates of E. coli and S. aureus. The results indicated that modifications in side chains significantly enhanced antimicrobial activity, suggesting structural optimization could lead to more potent agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s triazolopyrimidine core is structurally related to pyrazolopyrimidines and triazolotriazines, which share fused heterocyclic systems. Key comparisons include:

  • Pyrazolo[3,4-d]pyrimidines (): These compounds, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, exhibit similar N7-p-tolyl substitution but replace the triazole ring with a pyrazole.
  • [1,2,4]Triazolo[1,5-a][1,3,5]triazines (): Compounds like N7-cyclohexyl-2-(furan-2-yl)-N5-isopropyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine share the 5,7-diamine substitution pattern but feature a triazine core instead of pyrimidine. This increases ring strain and may impact metabolic stability .

Substituent Effects on Activity

  • N5 Substituents :
    • The 3-isopropoxypropyl group in the target compound introduces ether functionality, enhancing solubility compared to simpler alkyl groups (e.g., methyl or isopropyl in ). This contrasts with TP-5 (3-benzyl-7-(4-methylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine), where a benzyl group at N3 increases lipophilicity for cytokinin activity in plants .
  • N7 Substituents :
    • The p-tolyl group provides steric bulk and electron-donating effects, similar to phenylmethyl groups in ’s pyrazolo[1,5-a]pyrimidine derivative. However, the absence of a methylene spacer in the target compound may limit conformational flexibility .

Key Research Findings and Implications

  • Structural Flexibility : The triazolopyrimidine core allows diverse substitutions, enabling optimization for specific targets (e.g., antithrombotic vs. cytokinin activity) .
  • Synthetic Challenges : Isomerization observed in pyrazolotriazolopyrimidines () underscores the need for controlled reaction conditions to avoid byproducts .
  • Pharmacological Potential: The target compound’s 3-isopropoxypropyl group may improve bioavailability compared to less polar analogs (e.g., ’s cyclohexyl derivatives) .

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